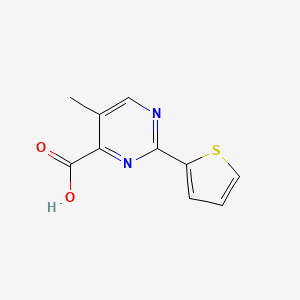

5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H8N2O2S |

|---|---|

Molekulargewicht |

220.25 g/mol |

IUPAC-Name |

5-methyl-2-thiophen-2-ylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2S/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |

InChI-Schlüssel |

VDBHPJJMKFHZSA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N=C1C(=O)O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation of Thiophene and Pyrimidine Precursors

The most widely documented method involves condensation reactions between thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) and pyrimidine precursors (e.g., 5-methyl-2-aminopyrimidine) under controlled conditions. Key parameters include:

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Ethanol or methanol | |

| Temperature | 60–80°C | |

| Reaction Time | 4–12 hours | |

| Catalyst | Acidic or basic catalysts | |

| Yield | 65–78% | |

| Purification | Crystallization or chromatography |

This method benefits from moderate temperatures and readily available starting materials. The reaction is pH-sensitive, requiring careful adjustment to avoid side products like N-alkylated derivatives .

Suzuki-Miyaura Cross-Coupling

An alternative route employs palladium-catalyzed cross-coupling to attach the thiophene moiety to the pyrimidine core. This method is favored for its regioselectivity and compatibility with functional groups:

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Base | K₂CO₃ or Cs₂CO₃ | |

| Solvent | DMF or THF | |

| Temperature | 80–100°C | |

| Yield | 55–70% |

This approach is particularly effective for introducing sterically demanding substituents but requires inert atmosphere conditions.

Carboxylation Strategies

Hydrolysis of Esters

The carboxylic acid group is often introduced via alkaline hydrolysis of methyl or ethyl esters. For example, ethyl 5-methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylate is hydrolyzed using lithium hydroxide:

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Ethanol/water mixture | |

| Base | LiOH or NaOH | |

| Temperature | 40–70°C | |

| Reaction Time | 5–10 hours | |

| Yield | 85–90% |

Radical Alkoxycarbonylation

A less conventional but efficient method involves Minisci-type radical reactions to introduce the carboxylate group directly. This one-step process avoids multi-stage functional group transformations:

| Parameter | Value/Range | Source |

|---|---|---|

| Radical Initiator | H₂O₂/FeSO₄ | |

| Solvent | Toluene/water biphasic | |

| Temperature | 0–25°C | |

| Yield | 48–60% |

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety:

- Residence Time : 10–30 minutes

- Throughput : 1–5 kg/day

- Purity : >98% (HPLC)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Condensation | Cost-effective, simple | pH sensitivity | 65–78% |

| Suzuki-Miyaura | High regioselectivity | Requires inert atmosphere | 55–70% |

| Radical Carboxylation | One-step process | Specialized equipment | 48–60% |

Critical Reaction Parameters

- Solvent Choice : Polar protic solvents (ethanol, methanol) improve solubility of intermediates.

- Temperature Control : Excess heat (>80°C) promotes decarboxylation side reactions.

- Catalyst Loading : 5–10 mol% Pd catalysts optimize coupling efficiency without overspending.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicinal chemistry, derivatives of 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid are being explored for their potential therapeutic applications. These include treatments for cancer, bacterial infections, and inflammatory diseases.

Industry

In the industrial sector, the compound is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Functional Group Variations

The following table compares key structural and functional differences between 5-methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid and its analogs:

Key Differences and Implications

Thiophene vs. Sulfanyl/Thioether Groups: The thiophene ring in the parent compound provides enhanced aromaticity and electronic delocalization compared to sulfanyl or methylthio groups. This difference influences binding affinity to proteins like retinol-binding protein 4 (RBP4) .

Carboxylic Acid Position :

- Moving the carboxylic acid from C4 (parent compound) to C5 (as in 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid) alters hydrogen-bonding patterns and steric interactions, affecting target selectivity .

Halogen Substitution :

- Chlorine at C5 (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) introduces electronegativity, enhancing interactions with polar residues in enzyme active sites .

Aryl vs. Heteroaryl Groups :

- Replacement of thiophene with a 4-methylphenyl group (e.g., 4-methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid) increases steric bulk, which may reduce off-target effects in kinase inhibitors .

Biologische Aktivität

5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid, a heterocyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a thiophene moiety, which contributes to its unique reactivity and interaction with biological systems. Its molecular formula is with a molecular weight of 220.25 g/mol. The presence of both the thiophene and pyrimidine rings enhances its potential applications in drug development due to their known biological activities.

Antimicrobial Properties

Preliminary studies have indicated that 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve interference with bacterial metabolic processes, although specific targets remain to be fully elucidated .

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory activity. In vitro assays have shown that it effectively suppresses cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammatory responses. The IC50 values for COX-2 inhibition have been reported as low as , comparable to established anti-inflammatory drugs like celecoxib . This suggests that derivatives of this compound could be further explored for therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Research indicates that 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Various derivatives have been tested for their ability to scavenge free radicals, with some showing high activity levels (71–82%) compared to standard antioxidants like Trolox .

The biological activity of 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It is believed that the compound can bind to various receptors, modulating their activity and influencing cellular responses related to inflammation and microbial resistance.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Several derivatives were synthesized and screened for anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated significant reductions in edema when treated with these compounds compared to controls .

- Antimicrobial Assays : The antimicrobial efficacy was assessed against multiple bacterial strains, revealing promising results that warrant further investigation into its mechanism of action and potential clinical applications .

- Structure-Activity Relationship (SAR) : Research into the SAR has shown that modifications on the pyrimidine or thiophene rings can enhance biological activity. For example, substituents that increase electron density on these rings tend to improve enzyme inhibition potency .

Comparative Analysis with Related Compounds

Q & A

(Basic) What are the common synthetic routes for preparing 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid, and what key reaction conditions are required?

Answer:

A widely used approach involves coupling a thiophene moiety to a pyrimidine scaffold via Suzuki-Miyaura cross-coupling or condensation reactions. For example, thieno-fused pyrimidine derivatives are synthesized by cyclizing substituted pyrimidine precursors with thiophene-containing reagents under palladium catalysis . Key conditions include:

- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling.

- Solvents: Toluene or DMF for optimal solubility and reactivity .

- Temperature: Reactions often proceed at 80–110°C for 12–24 hours.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

(Basic) How is 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid characterized to confirm its structure and purity?

Answer:

Rigorous characterization includes:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at C5, thiophene at C2) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 251.05) .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (aromatic C-H) .

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.4%) .

(Advanced) What strategies can optimize the yield of 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid in multi-step syntheses?

Answer:

Yield optimization requires addressing:

- Catalyst Loading: Reducing Pd catalyst to 2–5 mol% minimizes side reactions while maintaining efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization to prevent decomposition .

- Protecting Groups: Temporary protection of the carboxylic acid (e.g., methyl ester) prevents undesired side reactions during thiophene coupling .

- Workup Procedures: Acid-base extraction (e.g., 1M HCl wash) removes unreacted thiophene precursors .

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations to distinguish between tautomers .

- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

- Variable Temperature NMR: Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .

(Advanced) What computational methods predict the reactivity of this compound in biological systems?

Answer:

- Molecular Docking: Simulates binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina .

- ADMET Prediction: Tools like SwissADME assess absorption, distribution, and toxicity based on lipophilicity (LogP) and hydrogen-bonding capacity .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Models electron transfer pathways in catalytic or redox-active environments .

(Basic) What are the known solubility properties of this compound in various solvents, and how do they affect experimental design?

Answer:

- High Solubility: DMSO (>50 mg/mL) or DMF facilitates biological assays .

- Low Solubility: In aqueous buffers (e.g., PBS), solubility enhancers like cyclodextrins or co-solvents (≤10% ethanol) are required .

- Crystallization: Slow evaporation from acetone/water mixtures yields single crystals for X-ray diffraction .

(Advanced) How does the stability of this compound under different pH and temperature conditions impact storage and handling?

Answer:

- pH Sensitivity: The carboxylic acid group protonates below pH 3, reducing solubility; deprotonation above pH 7 may accelerate hydrolysis .

- Thermal Stability: Decomposition occurs above 150°C (TGA data), necessitating storage at –20°C under inert atmosphere (argon) .

- Light Sensitivity: UV-Vis studies show photodegradation under prolonged UV exposure; amber vials are recommended .

(Advanced) What are the challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

- Regioselectivity: Functionalizing the pyrimidine ring without disrupting the thiophene moiety requires directed ortho-metalation or protecting group strategies .

- Carboxylic Acid Reactivity: Selective amidation or esterification demands activating agents (e.g., EDC/HOBt) to avoid side reactions at the methyl or thiophene groups .

- Biological Compatibility: Derivatives must balance lipophilicity (for membrane permeability) and polarity (for solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.